4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Description
4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C18H31N3O5S2 and its molecular weight is 433.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high levels .
Mode of Action
Febuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat reduces the synthesis of uric acid, thereby lowering serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, specifically the oxidation of hypoxanthine and xanthine to uric acid . This disruption leads to a decrease in uric acid levels, reducing the risk of gout, a condition associated with hyperuricemia .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours, and it is excreted in both urine and feces, mostly as metabolites .
Result of Action
The primary molecular effect of Febuxostat is the reduction of serum uric acid levels . On a cellular level, this can lead to a decrease in the formation of uric acid crystals, which are responsible for the inflammation and pain associated with gout .
Action Environment
The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, as Febuxostat is metabolized by several enzymes that are also involved in the metabolism of other drugs . Additionally, conditions that affect liver function can impact the metabolism and efficacy of Febuxostat . It’s also worth noting that Febuxostat is recommended only for people who cannot tolerate allopurinol, another medication used to treat gout .
Properties
IUPAC Name |
N,N-dimethyl-4-[[[4-(2-methylpropoxy)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O5S2/c1-15(2)14-26-17-5-7-18(8-6-17)27(22,23)19-13-16-9-11-21(12-10-16)28(24,25)20(3)4/h5-8,15-16,19H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDXPWRLISEQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.